molecular formula C24H26N4O B2818034 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one CAS No. 1351651-27-8

2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2818034
CAS No.: 1351651-27-8
M. Wt: 386.499
InChI Key: ALSOQGADWNRDOJ-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one (CAS 1351651-27-8) is a complex synthetic organic compound with a molecular formula of C 24 H 26 N 4 O and a molecular weight of 386.499 g/mol [ ]. This compound features a distinctive molecular architecture, combining a butanone backbone with phenyl and piperazine substituents, linked to a 6-phenylpyrimidine moiety [ ]. This structural combination is frequently explored in medicinal chemistry due to its potential for diverse biological activity. The piperazine-pyrimidine core is a recognized pharmacophore in pharmaceutical research. Compounds containing these structures have been investigated for a range of biological activities, including as inhibitors for enzymes like monoamine oxidase (MAO) [ ] and menin [ ], as well as agonists for receptors like GPR119 [ ]. Furthermore, related piperazine derivatives have demonstrated significant neuropharmacological activity, modulated by serotonergic and GABAergic pathways, indicating potential value in central nervous system research [ ]. The specific structural features of this compound suggest it may possess interesting pharmacological properties worthy of investigation in drug discovery and development programs [ ]. This product is supplied for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications [ ]. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic targets.

Properties

IUPAC Name

2-phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-2-21(19-9-5-3-6-10-19)24(29)28-15-13-27(14-16-28)23-17-22(25-18-26-23)20-11-7-4-8-12-20/h3-12,17-18,21H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOQGADWNRDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Key reaction conditions include the use of strong bases and coupling reagents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions are carefully controlled to ensure the desired products are obtained.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.

Biology: In biological research, 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one is explored for its potential as a therapeutic agent. Studies have shown its activity in modulating biological pathways and interacting with specific molecular targets.

Medicine: The compound has shown promise in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases. Its ability to inhibit certain enzymes and receptors makes it a valuable candidate for pharmaceutical research.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for a wide range of applications, from polymer synthesis to catalysis.

Mechanism of Action

The mechanism by which 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one exerts its effects involves its interaction with specific molecular targets. These targets include enzymes, receptors, and other proteins that play a role in various biological processes. The compound's binding affinity and specificity are key factors in its mechanism of action.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogues:

Compound Name Piperazine Substituent Aryl/Ketone Group Synthesis Yield Key Feature
2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one 6-phenylpyrimidin-4-yl Phenyl (C2) N/A Pyrimidine core; dual phenyl groups
RTC1 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) 4-(trifluoromethyl)phenyl Thiophen-2-yl 70–90% Electron-withdrawing CF₃ group
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) 4-(trifluoromethyl)phenyl 1H-pyrazol-4-yl 93% Pyrazole heterocycle
MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) 3-chloro-5-(trifluoromethyl)pyridin-2-yl Thiophen-2-yl N/A Chloropyridine substituent
Compound 11 (1-(4-(4-aminophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) 4-aminophenyl Thiophen-2-yl 35% Amino group for functionalization

Key Observations:

  • Aryl/Ketone Groups: The phenyl group at position 2 of the butanone may increase lipophilicity relative to thiophene or pyrazole analogues, influencing bioavailability and blood-brain barrier penetration .
  • Synthetic Accessibility: While direct yield data for the target compound is unavailable, similar coupling reactions (e.g., arylpiperazine with carboxylic acid derivatives) show yields ranging from 35% (compound 11) to 93% (compound 5), depending on substituent reactivity and methodology .

Pharmacological and Physicochemical Implications

  • Electronic Effects: The electron-rich pyrimidine in the target compound may alter piperazine basicity, affecting protonation states and receptor affinity. In contrast, electron-withdrawing groups (e.g., CF₃ in RTC1) downfield-shift aromatic protons in NMR, as observed in compound 10 vs. 11 .
  • Metabolic Stability: The dual phenyl groups may enhance metabolic stability by reducing oxidative degradation compared to heteroaromatic thiophene or pyrazole moieties .

Research Findings and Methodological Insights

  • Synthetic Strategies: The target compound’s synthesis likely employs coupling of 6-phenylpyrimidin-4-yl-piperazine with 2-phenylbutanoyl chloride, analogous to methods for MK45 and RTC1 . Optimized protocols using polar aprotic solvents (e.g., DCM) can improve yields, as demonstrated for MK69 (10% → 93%) .
  • Structural Characterization: NMR and X-ray crystallography (via SHELX programs ) are critical for confirming regiochemistry, as seen in compound 11’s aromatic proton shifts .

Biological Activity

2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one, also known by its CAS number 1351651-27-8, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one is C24H26N4OC_{24}H_{26}N_{4}O with a molecular weight of 386.5 g/mol. The compound features a complex structure that includes a piperazine ring and a pyrimidine moiety, which are often associated with diverse pharmacological effects.

PropertyValue
Molecular FormulaC24H26N4OC_{24}H_{26}N_{4}O
Molecular Weight386.5 g/mol
CAS Number1351651-27-8

Pharmacological Effects

Research indicates that compounds similar to 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one exhibit significant pharmacological effects, particularly in the central nervous system (CNS).

Mechanistic Insights

The exact mechanisms of action for 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one remain to be fully elucidated. However, the following pathways are likely involved based on related compounds:

  • Benzodiazepine Receptor Modulation : Compounds that interact with benzodiazepine receptors often exhibit anxiolytic effects by enhancing GABAergic transmission.
  • Nicotinic Acetylcholine Receptor Interaction : Some studies suggest that nicotinic receptor pathways may also mediate anxiolytic effects, potentially influencing cognitive functions without impairing memory .

Case Studies and Research Findings

While specific case studies directly involving 2-Phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one are scarce, related research provides valuable insights:

  • Study on Piperazine Derivatives : A comprehensive evaluation of various piperazine derivatives demonstrated their effectiveness in modulating anxiety-related behaviors in rodent models. The findings indicated that structural modifications could lead to enhanced therapeutic profiles .
  • Behavioral Assessments : Behavioral tests such as the open field test and elevated plus maze have been employed to assess the anxiolytic potential of similar compounds. Results consistently showed increased exploratory behavior and reduced anxiety-like responses .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-phenyl-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]butan-1-one with high purity?

Answer: The synthesis involves multi-step reactions starting with substituted piperazines and pyrimidines. Key steps include:

  • Coupling reactions between piperazine and pyrimidine derivatives under reflux conditions (e.g., ethanol or DMF as solvents).
  • Temperature control (typically 80–100°C) to minimize side reactions.
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., phenyl, piperazine, pyrimidine). For example, aromatic protons appear at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 429.21) .
  • X-ray Crystallography: Resolves 3D conformation; SHELX software is widely used for refinement .

Advanced Research: Biological Activity and Mechanism

Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., cellulose inhibition vs. neurological effects)?

Answer:

  • Target validation: Use genetic mutants (e.g., Arabidopsis cesa3pbr1 resistant to cellulose biosynthesis inhibition) to confirm specificity .
  • Dose-response assays: Compare IC₅₀ values across assays. For example, P4B (this compound) reduces cellulose by 40–50% at 10 µM, similar to isoxaben .
  • Off-target screening: Employ computational docking (e.g., AutoDock Vina) to assess binding to non-CESA3 targets (e.g., neurotransmitter receptors) .

Q. Q4. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., CESA3 catalytic domain) using AMBER or GROMACS.
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with pyrimidine N-atoms) .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes due to structural modifications .

Q. Q5. How can crystallographic data for this compound be refined given its flexible piperazine moiety?

Answer:

  • Twinned data refinement: Use SHELXL for high-resolution datasets with twin laws (e.g., HKLF5 format) .
  • Restraints: Apply geometric constraints to piperazine ring atoms to reduce overfitting .
  • Validation tools: Check with CCP4’s MoPro for electron density fit and PROCHECK for stereochemical accuracy .

Mechanistic Studies

Q. Q6. What experimental designs elucidate the compound’s mechanism of action in cellulose biosynthesis?

Answer:

  • Live-cell imaging: Track fluorescently labeled cellulose synthase (CESA) complexes in Arabidopsis roots post-treatment .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity between the compound and CESA3 catalytic domain.
  • Metabolic labeling: Use ¹⁴C-glucose to quantify cellulose synthesis rates in treated vs. untreated samples .

Data Reproducibility and Contradictions

Q. Q7. How to address variability in reported thermal stability (e.g., decomposition at 150°C vs. 180°C)?

Answer:

  • Standardize protocols: Use identical DSC parameters (heating rate 10°C/min, N₂ atmosphere).
  • Sample purity: Ensure >98% purity via HPLC before testing.
  • Crystalline vs. amorphous forms: Characterize polymorphs via PXRD, as stability varies with solid-state structure .

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